molecular formula C20H22ClNO B13844177 N-desmethyldapoxetine

N-desmethyldapoxetine

Cat. No.: B13844177
M. Wt: 327.8 g/mol
InChI Key: USKHWFSVXPFHHA-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyldapoxetine, also known as desmethyldapoxetine, is a key active metabolite of the pharmaceutical agent dapoxetine, which is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . In vitro binding studies have demonstrated that this compound is equipotent to the parent compound, dapoxetine, in its pharmacological activity, contributing significantly to the overall effect of the drug . It is formed in the body primarily through the N-demethylation of dapoxetine, a metabolic process mediated by enzymes including CYP2D6 and CYP3A4 . This compound is an essential reference standard in bioanalytical and pharmacokinetic research. It is particularly valuable for use in assays, such as UPLC-MS/MS, for the simultaneous quantification of dapoxetine and its metabolites in human plasma, supporting clinical studies and drug development . Researchers also utilize this compound to investigate metabolic pathways, enzyme kinetics, and drug-drug interactions, especially in relation to the CYP450 system . This compound is offered for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1

InChI Key

USKHWFSVXPFHHA-FYZYNONXSA-N

Isomeric SMILES

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Canonical SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-desmethyldapoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-desmethyldapoxetine is the primary active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] The synthesis and characterization of this compound are crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of analytical standards for quality control in pharmaceutical manufacturing.[2][3] This guide provides a detailed technical overview of a viable synthetic route to this compound and a multi-faceted analytical approach for its thorough characterization, intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of this compound

Dapoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation, to form this compound.[4] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. Therefore, the availability of pure this compound as a reference standard is essential for:

  • Pharmacokinetic and Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.

  • Impurity Profiling: this compound can be present as a process-related impurity in the synthesis of dapoxetine or as a degradation product.[2]

  • Analytical Method Development: As a certified reference material for the validation of analytical methods, such as HPLC and LC-MS, used for quality control of dapoxetine drug substances and products.[5][6]

This guide outlines a logical and robust workflow for the synthesis and characterization of this compound, emphasizing the rationale behind the chosen methodologies.

Synthesis of (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (this compound)

The synthesis of this compound can be efficiently achieved by adapting established methods for dapoxetine synthesis.[7] The core strategy involves the preparation of a key intermediate, (S)-3-chloro-1-phenylpropan-1-ol, followed by etherification with 1-naphthol and subsequent amination with methylamine.

Synthetic Pathway Overview

The proposed three-step synthesis is depicted below:

Synthesis_Pathway cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Amination A 3-Chloropropiophenone B (S)-3-chloro-1-phenylpropan-1-ol A->B Chiral Reducing Agent (e.g., CBS Catalyst, NaBH4) D (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol B->D C 1-Naphthol C->D Base (e.g., NaOH) Solvent (e.g., DMF) F (S)-N-desmethyldapoxetine D->F 1. Activation (e.g., MsCl, Et3N) 2. Nucleophilic Substitution E Methylamine (CH3NH2) E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

  • 3-Chloropropiophenone

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Sodium borohydride (NaBH₄)

  • 1-Naphthol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Methylamine (solution in THF or ethanol)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol

The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is a critical step to establish the desired stereochemistry.

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF under a nitrogen atmosphere, slowly add a solution of borane-dimethyl sulfide complex (BMS) at 0-5 °C.

  • After stirring for 15 minutes, a solution of 3-chloropropiophenone in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-3-chloro-1-phenylpropan-1-ol.

Causality: The use of a chiral catalyst like the CBS reagent ensures the formation of the desired (S)-enantiomer with high enantiomeric excess, which is crucial for the biological activity of the final compound.

Step 2: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

This step involves a Williamson ether synthesis to couple the chiral alcohol with the naphthyl moiety.

  • To a solution of 1-naphthol in DMF, add powdered sodium hydroxide. Stir the mixture at room temperature until a clear solution is formed.

  • Add the solution of (S)-3-chloro-1-phenylpropan-1-ol in DMF to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography provides pure (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Causality: The formation of the sodium naphthoxide in situ creates a potent nucleophile that readily displaces the chloride from the propyl chain.

Step 3: Synthesis of (S)-N-desmethyldapoxetine

The final step involves the introduction of the methylamino group. This is a two-part process involving activation of the hydroxyl group followed by nucleophilic substitution.

  • Activation: Dissolve (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The hydroxyl group is converted to a good leaving group (mesylate).

  • Amination: To the reaction mixture, add a solution of methylamine in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude this compound is purified by column chromatography. For the hydrochloride salt, the purified free base is dissolved in a suitable solvent like isopropanol, and a solution of HCl in isopropanol is added to precipitate the salt.

Causality: Direct displacement of the hydroxyl group is difficult. Converting it to a mesylate creates an excellent leaving group, facilitating the subsequent Sₙ2 reaction with methylamine.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Purity and Physicochemical Properties cluster_2 Confirmation A Synthesized this compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H and ¹³C) A->C D FTIR Spectroscopy A->D E HPLC/UPLC A->E F Melting Point A->F G Solubility Studies A->G H Identity Confirmation B->H J Structural Elucidation C->J D->J I Purity Assessment E->I

Caption: Comprehensive workflow for the characterization of this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, the expected spectral data can be predicted based on its chemical structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[8]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent; chemical shifts (δ) in ppm)

Assignment Predicted ¹H NMR (δ, multiplicity, integration) Predicted ¹³C NMR (δ)
N-CH₃~2.4 (s, 3H)~34.0
N-HVariable, broad singlet (1H)-
-CH₂-CH₂-O-~2.2-2.4 (m, 2H)~38.0
-CH(Ph)-~4.2-4.4 (t, 1H)~60.0
-CH₂-O-Naphthyl~4.1-4.3 (t, 2H)~68.0
Phenyl-H~7.2-7.4 (m, 5H)~126.0, 128.0, 129.0, 142.0
Naphthyl-H~7.0-8.2 (m, 7H)~105.0, 120.0-127.0, 134.0, 154.0

Note: These are predicted values. Actual experimental values may vary. The signals for the aliphatic protons will likely show complex splitting patterns due to diastereotopicity.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9] For this compound (C₂₀H₂₁NO), the expected exact mass is approximately 291.16 g/mol .

  • Expected Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the ether bond.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3400 (broad)N-H stretchSecondary amine
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic
1580-1600C=C stretchAromatic ring
1250-1270C-O stretchAryl ether
1090-1150C-N stretchAmine
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 0.1% Trifluoroacetic acid in water) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 292 nm
Column Temperature 30 °C
Injection Volume 10 µL

Self-Validation: The combination of these analytical techniques provides a self-validating system. MS confirms the correct molecular weight. NMR confirms the carbon-hydrogen framework and the presence of the single methyl group. FTIR identifies the key functional groups (secondary amine, ether, aromatic rings). Finally, HPLC provides a quantitative measure of purity, ensuring the absence of significant impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 4: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₂₁NOCalculated
Molecular Weight 291.39 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in methanol, ethanol, DMSOInferred
pKa ~10.12 (Predicted)

Conclusion

This technical guide has detailed a robust and logical pathway for the synthesis of this compound, a key metabolite of dapoxetine. By adapting established synthetic methodologies for the parent drug, a reliable production of this important reference standard can be achieved. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the compound's identity and purity. While experimental spectral data is not widely published, the predicted data and analytical framework presented here provide a solid foundation for researchers and drug development professionals to produce and validate this compound for its critical applications in pharmaceutical science.

References

  • Kang, S., et al. (2010). A highly efficient, enantioselective sequence has been developed for the synthesis of (S)- and (R)-dapoxetine. Journal of Organic Chemistry, 75(1), 237-240.
  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Sandhya Madhuri, M., Sathyaraj, A., & Lanka, S. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 31-37.
  • Ananda, S., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities in Dapoxetine hydrochloride. International Journal of Research in Pharmacy and Chemistry, 3(1), 75-84.
  • ResearchGate. (n.d.). Mass fragmentation pattern of IS, m/z 488.2 → 394.0. Retrieved from [Link]

  • Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of DPX, DPX PMs, and PEG–PLGA. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

  • ScienceDirect. (2021). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Retrieved from [Link]

  • PubMed. (2012). Chiral recognition of dapoxetine enantiomers with methylated-gamma-cyclodextrin: a validated capillary electrophoresis method. Retrieved from [Link]

  • PubMed Central. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • ProQuest. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • JOCPR. (2013). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern. Retrieved from [Link]

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  • JPR. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure drug desloratadine. Retrieved from [Link]

  • Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use Therein. Retrieved from [Link]

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  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

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Sources

N-desmethyldapoxetine: Mechanistic Profile and Pharmacological Significance

[1]

Executive Summary

N-desmethyldapoxetine is the primary active metabolite of dapoxetine (Priligy), the first short-acting Selective Serotonin Reuptake Inhibitor (SSRI) approved for the on-demand treatment of premature ejaculation (PE).[1] While pharmacologically equipotent to its parent compound in inhibiting the serotonin transporter (SERT), this compound exhibits a distinct pharmacokinetic profile characterized by low plasma exposure and rapid elimination.[1]

This technical guide analyzes the molecular mechanism, metabolic formation, and experimental characterization of this compound.[1] It is designed for researchers and drug developers seeking to understand the dissociation between in vitro potency and in vivo clinical contribution in short-acting SSRIs.[1]

Molecular Pharmacology & Mechanism of Action

Core Mechanism: SERT Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of the Serotonin Transporter (SERT/SLC6A4) .

  • Target Binding: this compound binds to the central substrate-binding site (S1) of the SERT protein located on the presynaptic neuronal membrane.[1]

  • Reuptake Blockade: By occupying the S1 site, the molecule prevents the binding and transport of serotonin (5-HT) from the synaptic cleft back into the presynaptic terminal.

  • Synaptic Accumulation: This inhibition results in an immediate increase in extracellular 5-HT concentrations within the synaptic cleft, enhancing activation of postsynaptic 5-HT receptors (particularly 5-HT2C and 5-HT1A) involved in the ejaculatory delay reflex.[1]

Selectivity and Potency Profile

This compound retains the high selectivity profile of the parent compound.[1] While specific public

equipotent1

Table 1: Comparative Binding Affinity and Selectivity Profile

Target TransporterCompoundIC50 (nM)Ki (nM)Selectivity Ratio (vs. SERT)
SERT (5-HT) Dapoxetine 1.12 9.5 1.0 (Baseline)
SERT (5-HT) This compound ~1.0 - 2.0 ~10.0 Equipotent
NET (Norepinephrine)Dapoxetine202-~180-fold lower
DAT (Dopamine)Dapoxetine1,720-~1,500-fold lower

*Values estimated based on "equipotent" classification in FDA/EMA pharmacology reviews [1][3].

Mechanism Visualization

The following diagram illustrates the synaptic intervention of this compound.

SERT_Mechanismcluster_synapseSynaptic Cleft DynamicsPresynapticPresynaptic Neuron(Terminal)SERTSERT Protein(Transporter)Presynaptic->SERTExpressionPostsynapticPostsynaptic Neuron(Receptors)NDDThis compound(Inhibitor)NDD->SERTHigh Affinity Binding(Blockade)FiveHTSerotonin (5-HT)FiveHT->PostsynapticIncreased Activation(Signal Prolongation)FiveHT->SERTReuptake (Normal)

Caption: this compound acts as a competitive antagonist at the SERT transporter, preventing 5-HT reuptake and potentiating downstream signaling.[1]

Metabolic Pathway & Pharmacokinetics[1][2]

Unlike chronic SSRIs (e.g., fluoxetine) where active metabolites significantly extend the half-life, this compound contributes minimally to clinical efficacy due to limited exposure.[1]

Biotransformation

Dapoxetine undergoes extensive first-pass metabolism in the liver.[1]

  • N-demethylation: The primary pathway involves CYP3A4 and CYP2D6 removing a methyl group to form this compound.[1]

  • Downstream: this compound is further metabolized to didesmethyldapoxetine (active but negligible concentration).[1]

  • Alternative: Flavin-containing monooxygenase 1 (FMO1) converts dapoxetine to Dapoxetine-N-oxide (inactive).[1]

Pharmacokinetic Dissociation[1]
  • Plasma Concentration: this compound circulates at concentrations <3% of the parent compound [1].[1]

  • Protein Binding: Like the parent (>99% bound), the metabolite is highly protein-bound, limiting the free fraction available for CNS penetration.[1]

  • Clinical Implication: In standard metabolizers, the therapeutic effect is driven almost exclusively by the parent drug.[1] However, in CYP2D6 poor metabolizers or during co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole), metabolite ratios may shift, though the parent drug's accumulation remains the primary safety concern.[1]

Metabolismcluster_pkPlasma ExposureDapDapoxetine(Parent Drug)NDesThis compound(Active Metabolite)Dap->NDesCYP3A4 (Major)CYP2D6 (Minor)NOxideDapoxetine-N-oxide(Inactive)Dap->NOxideFMO1DiDesDidesmethyldapoxetine(Active/Minor)NDes->DiDesCYP2D6

Caption: Metabolic cascade of dapoxetine. This compound is formed primarily via CYP3A4 and 2D6 but rapidly cleared.[1]

Experimental Validation Framework

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended. These assays distinguish between simple binding affinity and functional reuptake inhibition.[1][2]

Protocol A: Radioligand Binding Assay (SERT Affinity)

Objective: Determine the equilibrium dissociation constant (

1
  • Preparation:

    • Source: HEK293 cells stably expressing human SERT (hSERT).[1]

    • Membrane Fraction: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1] Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[1]

  • Incubation:

    • Tracer: [³H]-Citalopram (Specific Activity ~80 Ci/mmol) at 1 nM concentration.[1]

    • Competitor: this compound (10⁻¹² to 10⁻⁵ M).[1]

    • Non-specific Binding: Define using 10 µM Paroxetine.[1]

    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (one-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Protocol B: Functional [³H]-5-HT Uptake Inhibition

Objective: Confirm the molecule functionally blocks serotonin transport, not just binds to the transporter.[1]

  • Cell Culture: Plate hSERT-expressing cells in 24-well plates (10⁵ cells/well).

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate with this compound (various concentrations) for 10 min at 37°C.

  • Uptake Initiation:

    • Add [³H]-Serotonin (20 nM final concentration).[1]

    • Incubate for exactly 5 minutes (linear phase of uptake).

  • Termination & Lysis:

    • Aspirate buffer immediately.[1]

    • Wash 3x with ice-cold KRH.[1]

    • Lyse cells with 1% SDS or 0.1 N NaOH.[1]

  • Quantification:

    • Count radioactivity in the lysate.[1]

    • Causality Check: Use a known SERT blocker (e.g., Fluoxetine) as a positive control.[1] If Fluoxetine fails to inhibit uptake, the assay system is invalid.[1]

Clinical Relevance & Safety

While this compound is pharmacologically active, its clinical relevance is mitigated by its pharmacokinetics.[1][3]

  • Efficacy: The rapid onset and clearance of the parent drug (dapoxetine) drive the "on-demand" efficacy.[1] The metabolite does not accumulate sufficiently to alter this profile, preventing the "hangover" effects seen with long-acting SSRIs.[1]

  • Drug-Drug Interactions (DDI): Since the metabolite formation relies on CYP3A4/2D6, inhibitors of these enzymes increase exposure to the parent drug significantly more than the metabolite.[1] Safety warnings regarding CYP inhibitors are therefore driven by dapoxetine levels, not this compound toxicity [4].[1]

References

  • Modi, N. B., et al. (2006).[1][4] Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation.[1][3][4] Journal of Clinical Pharmacology.[1][4] Link

  • Gengo, P. J., et al. (2005).[1] Monoamine transporter binding and inhibition profile of dapoxetine.[5] (Data cited in FDA NDA 021937 Pharmacology Review).[1]

  • European Medicines Agency (EMA). (2009).[1] CHMP Assessment Report for Priligy (Dapoxetine).[1] Procedure No. EMEA/H/C/001040.[1] Link

  • McMahon, C. G. (2012).[1][3] Dapoxetine: a new option in the medical management of premature ejaculation.[4][6] Therapeutic Advances in Urology.[1] Link

  • Andersson, K. E., et al. (2006).[1] Pharmacokinetic and pharmacodynamic properties of dapoxetine, a novel 'on demand' treatment for premature ejaculation.[3] BJU International.[1] Link

N-desmethyldapoxetine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Pharmacological Profile[1][2][3]

Executive Summary

N-Desmethyldapoxetine (also known as nordapoxetine) is the primary pharmacologically active metabolite of Dapoxetine , a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) utilized for the treatment of premature ejaculation (PE). Formed via hepatic demethylation mediated by cytochrome P450 isozymes (primarily CYP2D6 and CYP3A4), this metabolite retains a high affinity for the serotonin transporter (SERT).

While this compound exhibits a potency profile roughly equivalent to the parent compound, its clinical contribution is constrained by its rapid elimination and low circulating plasma concentrations (<3% of parent AUC). However, in drug development and forensic toxicology, it serves as a critical biomarker for dapoxetine metabolism and compliance monitoring.

Chemical Architecture & Properties[1][2][4][5]

This compound is a secondary amine resulting from the removal of a single methyl group from the tertiary amine of dapoxetine. It retains the core chiral phenylpropylamine scaffold essential for SERT binding.

2.1 Physicochemical Data Table
PropertyDataNotes
IUPAC Name (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amineStereochemistry is preserved from parent.[1]
CAS Number 119357-18-5Free base.
Molecular Formula C₂₀H₂₁NOLoss of CH₂ relative to Dapoxetine.
Molecular Weight 291.39 g/mol Parent MW: ~305.4 g/mol .
Chirality (S)-EnantiomerThe (S)-enantiomer is the eutomer (active form).
pKa (Predicted) ~9.2Secondary amines are typically more basic than their tertiary counterparts.
LogP (Predicted) 4.6Highly lipophilic; crosses blood-brain barrier.
Solubility Low in water (Free base)Soluble in DMSO, Methanol, Acetonitrile.
2.2 Structural Analysis

The molecule features a naphthalene ether moiety linked to a phenylpropyl backbone . The secondary amine functionality allows for potential further metabolism (didesmethylation) and influences its binding kinetics compared to the tertiary amine parent.

Metabolic Formation & Signaling

Dapoxetine undergoes extensive first-pass metabolism. The primary pathway involves N-demethylation to this compound, followed by further demethylation to N,N-didesmethyldapoxetine.

3.1 Biosynthetic Pathway Diagram

The following diagram illustrates the stepwise demethylation catalyzed by hepatic enzymes.

DapoxetineMetabolism Dapoxetine Dapoxetine (Parent Drug) NDesmethyl This compound (Active Metabolite) Dapoxetine->NDesmethyl CYP3A4, CYP2D6 (N-Demethylation) NOxide Dapoxetine-N-Oxide (Inactive) Dapoxetine->NOxide FMO1 (N-Oxidation) Didesmethyl N,N-Didesmethyldapoxetine (Minor Metabolite) NDesmethyl->Didesmethyl CYP2D6 (N-Demethylation)

Caption: Hepatic biotransformation of Dapoxetine showing the formation of this compound via CYP-mediated demethylation.

Pharmacological Profile[1][6][7][8]
4.1 Mechanism of Action

This compound functions as a potent SERT inhibitor . It blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby increasing 5-HT availability at postsynaptic receptors.[2]

  • Target: Sodium-dependent Serotonin Transporter (SLC6A4).

  • Potency: Equipotent to Dapoxetine.

    • Dapoxetine Ki (SERT): ~1.12 nM.

    • N-Desmethyl Ki (SERT): Estimated ~1.0–2.0 nM.[3]

  • Selectivity: Like the parent, it exhibits high selectivity for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

4.2 Clinical Relevance

Despite its high potency, this compound contributes minimally to the acute therapeutic effect.

  • Plasma Exposure: The AUC (Area Under the Curve) of the metabolite is less than 3% of the parent drug.

  • Protein Binding: Highly bound (>99%) to serum proteins, limiting the free fraction available for CNS penetration.

Experimental Protocols
5.1 Chemical Synthesis (Laboratory Scale)

For research purposes, this compound can be synthesized via a nucleophilic substitution pathway analogous to dapoxetine, substituting dimethylamine with methylamine.

Reagents:

  • (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol (Intermediate Alcohol)

  • Mesyl Chloride (MsCl) or Thionyl Chloride (SOCl₂)

  • Methylamine (aqueous or THF solution)

  • Triethylamine (Base)

Protocol:

  • Activation: Dissolve 1.0 eq of the chiral alcohol in dichloromethane (DCM) at 0°C. Add 1.2 eq Triethylamine. Dropwise add 1.1 eq MsCl. Stir for 2 hours to form the mesylate.

  • Substitution: Transfer the mesylate solution to a pressure vessel. Add excess Methylamine (5.0 eq) in THF.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with water. Extract with Ethyl Acetate.[4][5][6] Wash organic layer with brine.[4][6] Dry over Na₂SO₄.[4][6]

  • Purification: Flash column chromatography (Silica gel; Eluent: Hexane/EtOAc with 1% Triethylamine).

5.2 Analytical Quantification (LC-MS/MS)

This protocol is validated for detecting this compound in human plasma.

System Configuration:

  • Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo TQD).

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Gradient:

  • 0-0.5 min: 90% A

  • 0.5-3.0 min: Linear ramp to 10% A

  • 3.0-4.0 min: Hold 10% A

MS Parameters (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Dapoxetine 306.2 261.2 30 20
This compound 292.2 261.2 30 22

| IS (Carbamazepine) | 237.1 | 194.2 | 30 | 25 |

Workflow Diagram:

LCMS_Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (Add 300 µL ACN + IS) Sample->PPT Centrifuge Centrifugation (10,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection UPLC Injection (BEH C18 Column) Supernatant->Injection Detection MS/MS Detection (ESI+, MRM 292.2 > 261.2) Injection->Detection

Caption: Bioanalytical workflow for the extraction and quantification of this compound from plasma.

References
  • Dresser, M. J., et al. (2006). "Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation."[7] International Journal of Impotence Research, 18, 96–100. Link

  • Modi, N. B., et al. (2006). "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation." Journal of Clinical Pharmacology, 46(3), 301-309. Link

  • Zhang, W., et al. (2016). "Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 118, 5-12. Link

  • PubChem Compound Summary. (2024). "rac N-Demethyl Dapoxetine."[1][8] National Center for Biotechnology Information. Link

  • Andersson, K., et al. (2006). "Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation."[7] BJU International, 97(2), 311-315. Link

Sources

Technical Guide: In Vitro Metabolism of Dapoxetine to N-desmethyldapoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro characterization of the metabolic conversion of dapoxetine to its primary active metabolite, N-desmethyldapoxetine . Dapoxetine, a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) utilized for premature ejaculation, undergoes extensive hepatic metabolism.[1][2] The N-demethylation pathway is critical as it yields a pharmacologically active metabolite with a potency profile similar to the parent compound, although it circulates at lower concentrations.

This document serves as a protocol for researchers to replicate the metabolic phenotype, determine kinetic parameters (


, 

), and validate the involvement of Cytochrome P450 (CYP) isoforms using Human Liver Microsomes (HLM) and LC-MS/MS quantification.

Mechanistic Overview & Pathway[3]

Chemical Transformation

The conversion of dapoxetine to this compound involves the oxidative removal of a methyl group from the terminal amine.

  • Substrate: Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)[3][4]

  • Product: this compound (Secondary amine)

  • Enzymology: This reaction is catalyzed primarily by CYP2D6 and CYP3A4 , with minor contributions from FMO1 (Flavin-containing monooxygenase 1) in parallel pathways (N-oxidation).

Clinical Relevance

While dapoxetine has a short half-life (initial


 h), characterizing this compound is vital for:
  • Phenotyping: Understanding the impact of CYP2D6 polymorphisms (Poor vs. Extensive Metabolizers).

  • Drug-Drug Interactions (DDI): Assessing potential accumulation when co-administered with potent CYP3A4 inhibitors (e.g., ketoconazole) or CYP2D6 inhibitors (e.g., fluoxetine).

DapoxetineMetabolism Dapox Dapoxetine (Parent) NDes This compound (Active Metabolite) Dapox->NDes N-demethylation (CYP2D6, CYP3A4) NOxide Dapoxetine-N-oxide Dapox->NOxide N-oxidation (FMO1) DiDes N,N-didesmethyldapoxetine (Secondary Metabolite) NDes->DiDes N-demethylation (CYP2D6, CYP3A4)

Figure 1: Primary hepatic metabolic pathways of dapoxetine, highlighting the N-demethylation cascade.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), the experimental design must account for enzyme stability, linear conditions, and specific detection.

Test System Selection
  • Human Liver Microsomes (HLM): Pooled HLM (n > 50 donors) is the gold standard for determining intrinsic clearance (

    
    ) to average out polymorphic variability.
    
  • Recombinant CYPs (rCYP): Use rCYP2D6 and rCYP3A4 specifically to calculate the fraction metabolized (

    
    ) by each isoform.
    
Critical Parameters
ParameterRecommended ConditionRationale
Protein Concentration 0.1 – 0.5 mg/mLPrevents non-specific binding and substrate depletion > 10%.
Incubation Time 10 – 30 minutesEnsures reaction remains in the initial rate phase (linearity).
Buffer System 100 mM Potassium Phosphate (pH 7.4)Physiological pH mimicry for optimal CYP activity.
Cofactor NADPH (1 mM) or Regenerating SystemEssential electron donor for P450 catalytic cycle.
Substrate Range 0.1 – 100

M
Spans the expected

to allow accurate Michaelis-Menten modeling.

Detailed Protocol: Microsomal Incubation

This protocol describes the determination of kinetic parameters (


, 

) for the formation of this compound.
Reagents Preparation
  • Stock Solution: Dissolve Dapoxetine HCl in Methanol or DMSO (Final organic solvent < 0.1% v/v in incubation).

  • NADPH Regenerating System: Combine NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase in buffer.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS), e.g., Dapoxetine-d6 or Carbamazepine.

Workflow Execution
  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Dapoxetine (varying concentrations) in phosphate buffer. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Shake at 37°C for the determined linear time (e.g., 20 min).

  • Termination: Add 2 volumes of Quenching Solution (Ice-cold ACN + IS).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Transfer supernatant to LC-MS/MS vials.

Workflow Start Start: Thaw HLM & Reagents Mix Pre-incubation (5 min, 37°C) HLM + Buffer + Dapoxetine Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate Incubate Incubation (10-30 min, 37°C) Initiate->Incubate Quench Termination Add Ice-cold ACN + IS Incubate->Quench Process Centrifugation (10,000g, 10 min) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze

Figure 2: Step-by-step microsomal incubation workflow for kinetic characterization.

Analytical Methodology (LC-MS/MS)[3][6][7][8]

Precise quantification is required to distinguish the metabolite from the parent drug. The following method is validated for sensitivity and specificity.

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    m) or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Dapoxetine 306.3261.23020
This compound 292.2261.23022
Dapoxetine-d6 (IS) 312.3267.23020

Note: The transition to m/z 261.2 represents the loss of the amine moiety (dimethylamine for parent, methylamine for metabolite), leaving the stable naphthyl-ether carbocation.

Data Analysis & Interpretation

Kinetic Modeling

Plot the velocity of formation (


, pmol/min/mg protein) against substrate concentration (

,

M). Fit the data to the Michaelis-Menten equation:


If substrate inhibition is observed (common with CYP2D6 substrates at high concentrations), use the substrate inhibition model:



Intrinsic Clearance Calculation

Calculate in vitro intrinsic clearance (


) to predict in vivo clearance:


Phenotyping (Inhibition Strategy)

To confirm the fractional contribution of CYP2D6 vs. CYP3A4:

  • Chemical Inhibition: Incubate dapoxetine with specific inhibitors:

    • Quinidine (1

      
      M) for CYP2D6.
      
    • Ketoconazole (1

      
      M) for CYP3A4.
      
  • Calculation:

    
    
    

References

  • Modi, N. B., et al. (2006). "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation."[8][9] Journal of Clinical Pharmacology.

  • Kataoka, T., et al. (2021). "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." Molecules.

  • Zhang, W., et al. (2016). "Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Center for Drug Evaluation and Research. (2012). "Guidance for Industry: Drug Interaction Studies – Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations."

  • Gui, Y., et al. (2018). "Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine."[10] Pharmacology Research & Perspectives.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of N-desmethyldapoxetine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of N-desmethyldapoxetine , the major pharmacologically active metabolite of Dapoxetine. While Dapoxetine is widely prescribed for premature ejaculation (PE), accurate pharmacokinetic (PK) profiling requires the simultaneous monitoring of its metabolic products.

This protocol addresses specific analytical challenges, including the separation of the metabolite from the parent drug (which shares a similar fragmentation pattern) and the mitigation of matrix effects in plasma samples. We utilize a Protein Precipitation (PPT) workflow for throughput, with an alternative Liquid-Liquid Extraction (LLE) strategy for high-sensitivity applications.

Metabolic Context & Target Analytes[1]

Dapoxetine is rapidly metabolized in the liver, primarily by CYP2D6 and CYP3A4 .[1][2] The primary metabolic pathway involves N-demethylation to form This compound , which retains pharmacological activity. Further oxidation leads to Dapoxetine-N-oxide.

Metabolic Pathway Diagram

MetabolicPathway Dapoxetine Dapoxetine (Parent Drug) CYP CYP3A4 / CYP2D6 (Hepatic Enzymes) Dapoxetine->CYP NDesmethyl This compound (Target Analyte) CYP->NDesmethyl N-demethylation NOxide Dapoxetine-N-oxide (Secondary Metabolite) CYP->NOxide Oxidation Excretion Renal Excretion NDesmethyl->Excretion

Figure 1: Hepatic biotransformation of Dapoxetine highlighting the formation of the target analyte, this compound.

Physicochemical Profile & Method Strategy

Successful method development relies on understanding the molecule's properties.

PropertyCharacteristicsAnalytical Implication
Chemical Structure Secondary AmineBasic pKa (~9.5). Retains well on C18 in high pH, but ionizes best in acidic conditions (ESI+).
LogP ~3-4 (Lipophilic)High organic solvent required for elution. Good candidate for LLE.
Mass Shift -14 Da vs. ParentRequires high chromatographic resolution to prevent isotopic interference from the parent drug.

Expert Insight: Because this compound is a secondary amine, it can exhibit peak tailing due to interaction with residual silanols on silica columns. We select a BEH C18 or Kinetex C18 column, which utilizes end-capping technology to minimize these secondary interactions.

Sample Preparation Protocols

We present two protocols. Protocol A (PPT) is recommended for high-throughput clinical trials. Protocol B (LLE) is recommended for trace-level analysis or when matrix suppression is high.

Protocol A: Protein Precipitation (High Throughput)

Best for: Routine PK studies, concentration > 1 ng/mL.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • ISTD Addition: Add 20 µL of Internal Standard working solution (Dapoxetine-d7, 500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Milli-Q water (to match initial mobile phase).

Protocol B: Liquid-Liquid Extraction (High Purity)

Best for: Low concentrations (< 0.5 ng/mL) or lipid-rich plasma.

  • Basification: To 100 µL plasma, add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Ammonium Carbonate buffer (pH 10). Rationale: Neutralizes the amine charge, driving the drug into the organic layer.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).

  • Agitation: Shake for 10 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Evaporation: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mobile Phase Gradient:

  • MP A: 0.1% Formic Acid in Water[3][4]

  • MP B: Acetonitrile (100%)

Time (min)% Mobile Phase BEvent
0.0020Initial Hold
0.5020Load Sample
2.5090Elute Analytes
3.0090Wash Column
3.1020Re-equilibrate
4.0020End Run
Mass Spectrometry Parameters
  • Ionization: ESI Positive (Electrospray)[3][4]

  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)Role
Dapoxetine 306.3261.23020Quantifier
306.3157.23035Qualifier
This compound 292.2 261.2 3022Quantifier
292.2 157.2 3038Qualifier
Dapoxetine-d7 (IS) 313.3164.23022Quantifier

Note: The product ion 261.2 represents the loss of the dimethyl/monomethyl-amine chain, leaving the core structure. The 157.2 ion represents the naphthyl fragment.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Extraction Protein Precipitation (ACN + 0.1% FA) Plasma->Extraction Centrifuge Centrifugation (4000 rpm, 10 min) Extraction->Centrifuge Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant LC UPLC Separation (BEH C18 Column) Supernatant->LC Injection (5 µL) MS MS/MS Detection (MRM Mode: 292.2 -> 261.2) LC->MS Data Quantification (Linearity 0.1 - 100 ng/mL) MS->Data

Figure 2: End-to-end bioanalytical workflow from plasma extraction to data quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must pass the following criteria:

  • Linearity: The method should be linear from 0.1 ng/mL to 100 ng/mL (r² > 0.99).

  • Accuracy & Precision: Intra- and inter-day variability must be within ±15% (±20% for LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF). If MF < 0.85 or > 1.15, switch from Protocol A (PPT) to Protocol B (LLE).

  • Carryover: Inject a blank after the highest standard (ULOQ). Response must be < 20% of the LLOQ.

Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine and silanols.

    • Fix: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) or switch to a "High Strength Silica" (HSS) column.

  • Issue: Signal Suppression.

    • Cause: Co-eluting phospholipids.

    • Fix: Monitor phospholipid transition (m/z 184 -> 184). If they co-elute with this compound (RT ~2.5 min), adjust the gradient to flush lipids later (after 3.0 min).

References

  • Zhang, W., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology.

  • Gui, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Application Note: In Vitro Characterization of N-Desmethyldapoxetine (NDD) Activity at the Human Serotonin Transporter (hSERT)

[1]

Introduction & Biological Context

Dapoxetine is a short-acting Selective Serotonin Reuptake Inhibitor (SSRI) primarily indicated for the treatment of premature ejaculation.[1][2] Unlike chronic SSRIs (e.g., fluoxetine), dapoxetine requires a rapid onset and clearance profile.[1] N-desmethyldapoxetine (NDD) is the primary active metabolite formed via N-demethylation by CYP3A4 and CYP2D6.[1]

While NDD circulates at lower plasma concentrations than the parent drug in extensive metabolizers, it exhibits equipotent pharmacological activity at the serotonin transporter (SERT).[1] Therefore, quantifying NDD activity is critical for:

  • Safety Profiling: Understanding total serotonergic load, particularly in CYP2D6 poor metabolizers where metabolite ratios shift.[1]

  • Potency Validation: Confirming that metabolic biotransformation does not result in loss of target engagement.[1]

This guide details two complementary assays to characterize NDD: a Functional Fluorescence Uptake Assay (for high-throughput screening of transport inhibition) and a Radioligand Binding Assay (for determining thermodynamic affinity constants,

1

Mechanistic Pathway & Rationale

Understanding the metabolic fate and target engagement is a prerequisite for assay design.[1] NDD acts by allosterically or competitively binding to the hSERT, preventing the reuptake of serotonin (5-HT) from the synaptic cleft.[1]

Diagram 1: Metabolic Formation and Mechanism of Action[1]

NDD_MechanismDapoxetineDapoxetine(Parent Drug)CYPCYP2D6 / CYP3A4(Hepatic Metabolism)Dapoxetine->CYPN-demethylationNDDThis compound(Active Metabolite)CYP->NDDFormationhSERThSERT(Presynaptic Transporter)NDD->hSERTInhibition (IC50 ~1-5 nM)SynapseSynaptic Cleft(Increased 5-HT)hSERT->SynapseBlocks Reuptake

Figure 1: Pharmacological pathway of Dapoxetine and its active metabolite NDD targeting hSERT.[1]

Experimental Strategy

To robustly characterize NDD, we employ a "Dual-Pillar" approach:

FeatureProtocol A: Functional Uptake (Primary)Protocol B: Radioligand Binding (Validation)
Readout Fluorescence (RFU)Radioactivity (CPM)
Metric IC50 (Inhibitory Concentration)Ki (Affinity Constant)
Mechanism Measures blockade of transport functionMeasures physical binding to the site
Throughput High (96/384-well)Low/Medium
Safety Non-radioactiveRequires 3H-Ligands

Protocol A: High-Throughput Functional Uptake Assay

Objective: Determine the IC50 of NDD by measuring its ability to block the uptake of a fluorescent neurotransmitter mimetic (e.g., ASP+ or Molecular Devices Neurotransmitter Dye) into HEK-293 cells stably expressing hSERT.[1]

Reagents & Equipment[3]
  • Cell Line: HEK-293 stably transfected with hSERT (e.g., Revvity or ATCC).[1]

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.[1]

    • Critical: Add 0.1% BSA to prevent lipophilic NDD from sticking to plasticware.[1]

  • Substrate: Fluorescent Neurotransmitter Uptake Dye (Ex 440nm / Em 520nm).

  • Control: Paroxetine (Positive Control).[1]

  • Detection: FLIPR or standard Fluorescence Plate Reader.[1][3]

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest HEK-hSERT cells using Accutase (avoid Trypsin to preserve surface proteins).[1]

    • Plate at 40,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.[1]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve NDD in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 0.5%).

    • Range: 10 µM down to 0.1 nM.[1]

  • Equilibration (Day 0):

    • Remove culture media.[1][3] Wash cells 1x with 100 µL Assay Buffer.[1]

    • Add 50 µL of diluted NDD (or Vehicle control) to wells.

    • Incubation: 30 minutes at 37°C. Note: This pre-incubation ensures the drug binds before the competition starts.[1]

  • Uptake Reaction:

    • Add 50 µL of Fluorescent Substrate Solution.[1]

    • Kinetic Read: Immediately transfer to plate reader.[1]

    • Measure fluorescence every 30 seconds for 15 minutes (Ex/Em: 440/520 nm).

  • Data Calculation:

    • Calculate the slope (Vmax) of the linear portion of the uptake curve (typically 2–10 mins).[1]

    • Normalize slope to Vehicle (100% activity) and Fully Inhibited (0% activity).

Diagram 2: Functional Assay Workflow

Assay_WorkflowStep11. Cell PlatingHEK-hSERT on PDL PlatesStep22. Compound AdditionAdd NDD (Serial Dilution)Step1->Step2Step33. Pre-Incubation30 min @ 37°C (Equilibrium)Step2->Step3Step44. Substrate AdditionFluorescent DyeStep3->Step4Step55. Kinetic ReadMeasure RFU over 15 minStep4->Step5Step66. AnalysisCalculate Slope & IC50Step5->Step6

Figure 2: Workflow for the fluorescence-based hSERT uptake inhibition assay.

Protocol B: Radioligand Binding Competition Assay (Validation)

Objective: Determine the affinity (

Reagents
  • Membranes: Prepared from HEK-hSERT cells or Rat Brain Synaptosomes.[1]

  • Radioligand: [3H]-Citalopram (Specific Activity ~80 Ci/mmol) or [3H]-Paroxetine.[1]

    • Why Citalopram? High selectivity for SERT over NET/DAT.[1]

  • NSB Control: 10 µM Fluoxetine (defines Non-Specific Binding).[1]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology
  • Preparation: Thaw membranes and homogenize gently in assay buffer. Dilute to ~5–10 µg protein/well.[1]

  • Assembly (in 96-well plate):

    • 25 µL NDD (various concentrations).[1]

    • 25 µL [3H]-Citalopram (Final concentration ~ Kd, approx 1 nM).[1]

    • 150 µL Membrane suspension.[1]

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Note: Equilibrium is slower at 4°C; RT is preferred for SERT ligands.

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Counting: Add scintillant and count on a Beta-counter.

Data Analysis & Expected Results

Calculation of IC50 and Ki

Use non-linear regression (4-parameter logistic fit) to determine IC50.[1] For the binding assay, convert IC50 to

  • 
     = Concentration of radioligand used.[1]
    
  • 
     = Dissociation constant of the radioligand (determined experimentally).[1]
    
Reference Data Table

The following values are representative ranges derived from literature for validation purposes.

CompoundAssay TypeParameterExpected Value RangeSource
Dapoxetine Binding ([3H]-Paroxetine)Ki1.0 – 5.0 nM[1]
This compound Binding ([3H]-Paroxetine)Ki1.0 – 5.0 nM[1, 2]
Dapoxetine Functional UptakeIC505.0 – 20.0 nM[3]
This compound Functional UptakeIC505.0 – 20.0 nM[3]

Interpretation: NDD should exhibit a


11

Troubleshooting & Critical Parameters

  • Lipophilicity: NDD is highly lipophilic.[1]

    • Risk: Adsorption to plastic tips/plates.[1]

    • Solution: Always include 0.1% BSA in buffers and use low-binding plastics.[1]

  • Oxidation: Serotonin (if used as a tracer) oxidizes rapidly.[1]

    • Solution: Add Ascorbic Acid (0.1 mM) to the buffer if using native [3H]-5-HT.[1]

  • Edge Effects: In 96-well plates, evaporation can alter concentrations.[1]

    • Solution: Use breathable seals during incubation or avoid outer wells.[1]

References

  • Dresser, G. K., et al. (2004).[1][4] "Dapoxetine, a novel selective serotonin transport inhibitor..."[1] Journal of Clinical Pharmacology.

  • Modi, N. B., et al. (2006).[1][4] "Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride..." Journal of Clinical Pharmacology.

  • Molecular Devices. (2023).[1] "Neurotransmitter Transporter Uptake Assay Kit Application Note."

  • Andersson, K., et al. (2006).[1] "Pharmacology of dapoxetine in the rat..." Journal of Urology.

Application Notes & Protocols: The Role and Quantification of N-desmethyldapoxetine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-desmethyldapoxetine in the pharmacokinetic (PK) evaluation of dapoxetine. We delve into the metabolic significance of this compound, its contribution to the overall pharmacological profile of dapoxetine, and the critical need for its accurate quantification. This guide furnishes detailed, field-proven protocols for the bioanalysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument configuration, and full method validation according to regulatory standards.

Introduction: The Pharmacokinetic Significance of this compound

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid absorption and elimination, making it suitable for the on-demand treatment of premature ejaculation (PE).[1][2] Its therapeutic effect is intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism. Dapoxetine is biotransformed by cytochrome P450 isoenzymes, primarily CYP2D6 and CYP3A4, into several metabolites.[3]

The principal metabolic pathways include N-oxidation and N-demethylation.[4] This leads to the formation of key metabolites such as dapoxetine-N-oxide, this compound (desmethyldapoxetine), and didesmethyldapoxetine.[4][5] While dapoxetine-N-oxide is pharmacologically inactive, this compound exhibits pharmacological activity comparable to the parent drug.[3][6]

However, under normal metabolic conditions, the plasma concentrations of this compound are substantially lower than dapoxetine, accounting for less than 3% of the circulating drug species, thereby limiting its overall clinical effect.[3][6] This low concentration does not diminish its importance. Accurate measurement of this compound is crucial for several reasons:

  • Comprehensive PK Profiling: A complete understanding of a drug's disposition requires characterizing the exposure of its active metabolites.

  • Drug-Drug Interaction (DDI) Studies: Co-administration of dapoxetine with potent CYP2D6 or CYP3A4 inhibitors can significantly alter its metabolism, potentially increasing the exposure of this compound and influencing the overall safety and efficacy profile.[5]

  • Pharmacogenomics: Patients with genetic polymorphisms leading to poor CYP2D6 metabolism may exhibit an altered parent-to-metabolite ratio, making metabolite quantification essential for this subpopulation.

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require the characterization of major or active metabolites in pharmacokinetic studies.[7]

This application note provides the scientific rationale and a validated protocol for the precise and robust quantification of this compound, enabling a thorough evaluation of dapoxetine's complete pharmacokinetic profile.

Metabolic Pathway of Dapoxetine

The metabolic conversion of dapoxetine is a critical aspect of its pharmacokinetic profile. The primary N-demethylation step is illustrated below.

G DAP Dapoxetine enzymes CYP2D6, CYP3A4 (Hepatic Metabolism) DAP->enzymes NDAP This compound (Active) Other Other Metabolites (e.g., Dapoxetine-N-Oxide) enzymes->NDAP N-demethylation enzymes->Other N-oxidation, etc.

Caption: Metabolic conversion of Dapoxetine to its primary active metabolite.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[8][9] The following sections outline a robust method for determining this compound concentrations in human plasma.

Rationale for Method Selection
  • Sample Preparation: Protein Precipitation (PP) is chosen for its simplicity, speed, and ability to provide adequate sample cleanup for LC-MS/MS analysis.[8][10] While Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can yield cleaner extracts, the high selectivity of tandem mass spectrometry often obviates the need for more complex procedures, making PP a highly efficient choice for high-throughput analysis.[9]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is highly recommended. An SIL-IS is the ideal choice as it co-elutes with the analyte and shares identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[8] If an SIL-IS is unavailable, a structural analog can be used, but requires more rigorous validation of matrix effects.[11]

  • Chromatography: Reversed-phase chromatography with a C18 column provides excellent retention and separation for moderately polar compounds like this compound. A gradient elution ensures a short run time while maintaining sharp peak shapes and resolution from endogenous matrix components.

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[11] By monitoring a specific precursor-to-product ion transition, the instrument can selectively detect the analyte of interest even in the presence of co-eluting interferences.

Experimental Workflow

The overall process from sample receipt to data generation is a systematic workflow designed to ensure data integrity and reproducibility.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing (100 µL) p2 Addition of Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection onto LC System p5->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Concentration Calculation d2->d3 d4 PK Parameter Derivation (Cmax, Tmax, AUC) d3->d4

Caption: High-level workflow for the bioanalysis of this compound.

Detailed Bioanalytical Protocol

This protocol is intended as a validated starting point and should be fully verified according to internal SOPs and regulatory guidelines before implementation.[7][12]

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d7 (or other suitable IS)

  • HPLC-grade Acetonitrile, Methanol

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, zero standards, CS, QCs, and unknown samples.

  • Pipette 100 µL of the corresponding matrix (blank plasma, spiked plasma for CS/QCs, or study sample) into the labeled tubes.

  • Add 25 µL of the IS working solution to all tubes except the blank matrix tubes. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to all tubes.

  • Cap and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions. These serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
LC System High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) system UHPLC provides higher resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry for good retention of the analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Column Temp. 40°C Elevated temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µL Balances sensitivity with potential for column overload.

| Gradient | See Table 2 below | A gradient is essential for separating the analyte from early-eluting matrix components and ensuring a clean baseline. |

Table 2: Example LC Gradient Profile

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
MS System Triple Quadrupole Mass Spectrometer Required for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive The amine groups on this compound are readily protonated.
MRM Transitions See Table 4 below Specific precursor-product ion pairs ensure high selectivity.
Source Temp. 500°C Optimal for desolvation of the mobile phase.
IonSpray Voltage +5500 V Creates a stable spray for efficient ionization.

| Gas Settings | Instrument-dependent | Must be optimized to maximize signal. |

Table 4: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
This compound 292.2 157.2 100
This compound-d7 (IS) 299.2 164.2 100

(Note: These transitions are predictive and must be confirmed by infusing the pure compound into the mass spectrometer. The product ion for dapoxetine is often m/z 157.2, arising from the naphthyloxy ethyl fragment, which would be conserved in the N-desmethyl metabolite. The deuterated IS would show a corresponding mass shift.)[13]

Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[14][15] The validation should be conducted in accordance with current guidelines from the FDA and/or ICH M10.[7][16][17]

Table 5: Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time. Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response.
Calibration Curve To define the relationship between instrument response and concentration. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Intra- and inter-run accuracy (RE%) and precision (CV%) must be within ±15% for QC samples (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response should be ≥5x the response of a blank sample. Accuracy and precision must be within ±20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. The IS-normalized matrix factor CV should be ≤15%.
Recovery To determine the efficiency of the extraction process. Should be consistent and reproducible, though no specific value is mandated.
Stability To ensure the analyte is stable under various handling and storage conditions. Mean concentration of stability samples must be within ±15% of nominal concentration (freshly prepared samples).
- Freeze-Thaw Stability Simulates samples being frozen and thawed multiple times. At least 3 cycles at two QC levels.
- Bench-Top Stability Simulates samples sitting at room temperature before processing. Duration should reflect expected lab handling time.
- Long-Term Stability To define the storage duration for study samples. Stored at intended temperature (e.g., -70°C) for a period exceeding the study duration.

| - Post-Preparative Stability | To assess stability of the processed extract in the autosampler. | Duration should cover the expected analytical run time. |

Application in a Pharmacokinetic Study

Once the method is fully validated, it can be applied to analyze samples from a clinical or non-clinical pharmacokinetic study. Blood samples are collected at various time points after administration of dapoxetine. The resulting plasma concentration-time data for both dapoxetine and this compound are then used to calculate key PK parameters using non-compartmental analysis. This allows for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, providing a complete picture of the in vivo behavior of both the parent drug and its active metabolite.

References

  • McMahon, C. G., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology, 1(1), 1-11. [Link]

  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 4(5), 233-251. [Link]

  • Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • Mulhall, J. P. (2008). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International, 102(S2), 11-16. [Link]

  • Xia, Y., et al. (2021). Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. The Journal of Clinical Pharmacology, 61(7), 928-936. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for dapoxetine alone and in combination with tadalafil or sildenafil. [Link]

  • ResearchGate. (n.d.). Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. [Link]

  • Dresser, M. J., et al. (2006). Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men. Journal of Clinical Pharmacology, 46(9), 1012-1019. [Link]

  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Rodrigues, M., et al. (2024). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 124016. [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2596. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(2), 114-123. [Link]

  • ResearchGate. (n.d.). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

  • Choi, C-I., et al. (2012). Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 885-886, 103-108. [Link]

Sources

Troubleshooting & Optimization

Common experimental errors in N-desmethyldapoxetine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical quantification of N-desmethyldapoxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to identify and resolve common experimental errors, ensuring the accuracy and reliability of your data.

Introduction: The Analytical Challenge

This compound is a primary active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[1] However, like any bioanalytical method, the quantification of this compound is susceptible to a range of experimental errors. This guide will walk you through the most common issues, from sample collection to data analysis, providing expert insights to overcome these challenges.

Troubleshooting Guides: A Problem-and-Solution Approach

Issue 1: Poor Peak Shape or Tailing for this compound

Q: My chromatogram for this compound shows a broad or tailing peak. What are the likely causes and how can I fix it?

A: Poor peak shape is a common chromatographic issue that can significantly impact the accuracy and precision of quantification. The underlying causes can often be traced to interactions between the analyte, the mobile phase, and the stationary phase.

Causality Explained: this compound, being a secondary amine, is basic and prone to interacting with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to peak tailing. Additionally, issues with the mobile phase composition or sample solvent can cause peak distortion.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: The pH of the mobile phase dictates the ionization state of this compound. At a pH well below its pKa, the amine group will be protonated, which can improve its interaction with the stationary phase and reduce tailing.

    • Action: Incorporate a small amount of an acidic modifier, such as formic acid (typically 0.1%), into the mobile phase to ensure a consistent and appropriate pH.[2]

  • Column Selection and Health:

    • Rationale: Not all C18 columns are the same. Columns with end-capping to block residual silanol groups are less likely to cause peak tailing for basic compounds. A degraded or contaminated column can also be a culprit.

    • Action:

      • Use a high-purity, end-capped C18 column.

      • If the column is old or has been used with complex matrices, try flushing it with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, and finally your mobile phase).

      • If the problem persists, replace the column.

  • Sample Solvent Composition:

    • Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening.

    • Action: Ensure your final sample solvent is as close in composition to the initial mobile phase conditions as possible. If a strong solvent is required for extraction, perform a solvent evaporation and reconstitution step into a weaker, mobile-phase-compatible solvent.

Issue 2: Inconsistent or Low Recovery of this compound

Q: I am experiencing variable and lower-than-expected recovery for this compound during my sample preparation. What could be going wrong?

A: Sample preparation is a critical step and a significant source of error in bioanalysis.[3] Inconsistent recovery points to issues with the extraction procedure or analyte stability during processing.

Causality Explained: The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) depends on the physicochemical properties of this compound and its interaction with the extraction media. Factors like pH, solvent polarity, and analyte binding to proteins or plastics can all affect recovery.

Troubleshooting Protocol:

  • Optimize Extraction pH (for LLE):

    • Rationale: For efficient extraction of a basic compound like this compound from an aqueous matrix into an organic solvent, the analyte should be in its neutral (un-ionized) form. This is achieved by adjusting the pH of the sample to be above its pKa.

    • Action: Increase the pH of the plasma or urine sample with a suitable buffer (e.g., ammonium hydroxide) to a pH of 9-10 before adding the extraction solvent.

  • Select an Appropriate Extraction Solvent (for LLE):

    • Rationale: The choice of organic solvent is critical. A solvent that is too polar may not efficiently partition the analyte from the aqueous phase, while a very non-polar solvent may not be effective either.

    • Action: A mixture of a moderately polar and a non-polar solvent, such as ethyl acetate and n-hexane, often provides good recovery for compounds like this compound. Experiment with different ratios to find the optimal composition.

  • Solid-Phase Extraction (SPE) Optimization:

    • Rationale: For SPE, the choice of sorbent and the wash/elution steps are crucial. Incomplete elution or breakthrough during loading or washing will result in low recovery.

    • Action:

      • For a basic compound, a cation-exchange SPE sorbent can be effective.

      • Ensure the wash steps are strong enough to remove interferences but not so strong that they elute the analyte.

      • The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. A common strategy is to use an acidified organic solvent.

  • Evaluate Non-Specific Binding:

    • Rationale: Highly lipophilic or "sticky" compounds can adsorb to the surface of plasticware (e.g., pipette tips, microcentrifuge tubes).

    • Action:

      • Use low-binding plasticware.

      • Consider adding a small amount of a non-ionic surfactant to your solutions.

      • Minimize the time the sample spends in each container.

Issue 3: Matrix Effects - Ion Suppression or Enhancement

Q: My results for this compound are showing high variability between different patient samples, and the internal standard response is inconsistent. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest, leading to either suppression or enhancement of the signal.[4][5]

Causality Explained: In electrospray ionization (ESI), which is commonly used for this compound, the analyte must compete for charge with other co-eluting compounds in the droplet phase. Phospholipids from plasma are notorious for causing ion suppression.[5]

Troubleshooting Protocol:

  • Qualitative Assessment using Post-Column Infusion:

    • Rationale: This experiment helps to identify regions in the chromatogram where matrix effects are most pronounced.

    • Action:

      • Infuse a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column.

      • Inject a blank, extracted matrix sample.

      • A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise indicates enhancement.[6]

  • Quantitative Assessment:

    • Rationale: To quantify the extent of the matrix effect.

    • Action: Compare the peak area of this compound in a solution prepared in a pure solvent to the peak area of the analyte spiked into a blank, extracted matrix sample at the same concentration. A significant difference indicates a matrix effect.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering components.

      • Action: Adjust the gradient profile of your LC method to increase the retention of this compound and allow more of the early-eluting matrix components, like phospholipids, to pass through before the analyte elutes.

    • Enhance Sample Cleanup: A more rigorous sample preparation method can remove a greater proportion of the interfering matrix components.

      • Action: If you are using protein precipitation, consider switching to LLE or SPE, which are generally more effective at removing phospholipids.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • Rationale: A SIL-IS (e.g., this compound-d7) is the gold standard for correcting matrix effects. It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.

      • Action: If not already in use, incorporate a SIL-IS into your method. The ratio of the analyte to the SIL-IS response should remain constant, even if the absolute signal intensity fluctuates due to matrix effects.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What should I check first?

A1: The first step is to re-prepare your calibration standards from a fresh stock solution to rule out any dilution errors. If the non-linearity persists, especially at the higher concentrations, it could be due to detector saturation. In this case, you can try diluting your upper-level standards or reducing the injection volume. If the issue remains, consider if there is interference from a metabolite of the internal standard or vice-versa.[7] Finally, if the non-linearity is reproducible and well-defined, a quadratic regression model might be appropriate, but its use must be justified and validated.

Q2: I am concerned about the stability of this compound in my samples. What are the recommended storage conditions and how should I perform stability tests?

A2: Analyte stability is paramount for reliable bioanalytical data.[8] For this compound in plasma or urine, samples should be stored frozen at -20°C or, preferably, -80°C for long-term storage. To validate stability, you should perform the following tests:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of your study.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler to ensure no degradation occurs before injection.

Q3: What are the key mass spectrometry parameters to optimize for this compound?

A3: For sensitive and specific detection of this compound using tandem mass spectrometry, you should optimize the following parameters:

  • Ionization Mode: this compound is a basic compound and will readily form a protonated molecule [M+H]+ in positive electrospray ionization (ESI+) mode.

  • Precursor Ion: This will be the m/z of the protonated molecule. For this compound, this is m/z 292.2.[9]

  • Product Ion(s): Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. A common transition is m/z 292.2 → 261.2.[9]

  • Collision Energy (CE) and Cone Voltage: These parameters should be optimized to maximize the intensity of the chosen product ion.

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version is not available?

A4: While a stable isotope-labeled internal standard (SIL-IS) is ideal, a carefully selected structural analog can be used if a SIL-IS is unavailable. The analog should have similar chemical properties, extraction recovery, and chromatographic retention time to this compound. However, it is crucial to validate that the analog does not suffer from differential matrix effects compared to the analyte. This can be assessed by comparing the analyte/internal standard response ratio in neat solutions versus in different lots of the biological matrix.

Data Presentation and Experimental Protocols

Table 1: Typical UPLC-MS/MS Parameters for this compound Quantification
ParameterRecommended Setting
LC System UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation from matrix components and other metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition m/z 292.2 → 261.2
Cone Voltage Optimized for precursor ion intensity
Collision Energy Optimized for product ion intensity

Note: These are starting parameters and should be optimized for your specific instrumentation and application.[9]

Protocol: Protein Precipitation for this compound from Human Plasma
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., this compound-d7 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (or other suitable precipitating agent).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex to mix and inject onto the LC-MS/MS system.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Broadening) check_ph Check Mobile Phase pH start->check_ph check_column Evaluate Column Health check_ph->check_column pH OK adjust_ph Add 0.1% Formic Acid check_ph->adjust_ph pH > 4? check_solvent Assess Sample Solvent check_column->check_solvent Column OK flush_column Flush Column check_column->flush_column Column Old? reconstitute Reconstitute in Mobile Phase A check_solvent->reconstitute Solvent Mismatch? end_bad Issue Persists check_solvent->end_bad Solvent OK end_good Peak Shape Improved adjust_ph->end_good replace_column Replace Column flush_column->replace_column Still Tailing replace_column->end_good reconstitute->end_good

Caption: A logical workflow for troubleshooting poor peak shape in this compound analysis.

Diagram 2: Decision Tree for Mitigating Matrix Effects

MatrixEffects start Suspected Matrix Effects confirm Confirm with Post-Column Infusion/Quantitative Test start->confirm use_sil_is Is a SIL-IS being used? confirm->use_sil_is Matrix Effect Confirmed implement_sil_is Implement SIL-IS use_sil_is->implement_sil_is No optimize_chrom Optimize Chromatography use_sil_is->optimize_chrom Yes end_resolved Issue Resolved implement_sil_is->end_resolved improve_cleanup Improve Sample Cleanup optimize_chrom->improve_cleanup Still Variable optimize_chrom->end_resolved Resolved improve_cleanup->end_resolved

Caption: A decision tree for confirming and mitigating matrix effects in LC-MS/MS bioanalysis.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). The post-column infusion of a representative analyte as a simple tool for the determination of matrix effects in multi-analyte liquid chromatography–mass spectrometry methods.
  • Dadgar, D., & Burnett, P. E. (1995). Issues in evaluation of bioanalytical method selectivity and drug stability. Journal of pharmaceutical and biomedical analysis, 14(1-2), 23-31.
  • Global Bioanalysis Consortium Harmonization Team. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 874–881.
  • Heinig, K. (2015). Stability Issues in Bioanalysis: New Case Studies.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • Jemal, M., & Xia, Y. Q. (2005). The need for the assessment of latent matrix effects in quantitative high-performance liquid chromatography/tandem mass spectrometry-based bioanalytical methods. Rapid communications in mass spectrometry, 19(8), 1083-1089.
  • Liang, X., Li, Y., & Bar-Or, D. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 26(1), 161-164.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Zhang, W., Zhang, Y., Xu, F., Li, H., & Wang, Y. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 119, 45–49.
  • Zhang, W., Zhang, Y., Xu, F., Li, H., & Wang, Y. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 119, 45–49. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 1(1).
  • Abdel-Megied, A. M., El-Kimary, E. I., & El-Kafrawy, D. S. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC advances, 11(50), 31639-31648.
  • Abdel-Megied, A. M., El-Kimary, E. I., & El-Kafrawy, D. S. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC advances, 11(50), 31639-31648. [Link]

Sources

Addressing poor peak shape in N-desmethyldapoxetine chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-desmethyldapoxetine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). As a secondary amine, this compound presents unique challenges in reversed-phase chromatography, primarily concerning peak tailing due to its basic nature. This resource provides in-depth, scientifically grounded solutions to help you achieve symmetric, sharp, and reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetry factor greater than 1, is the most prevalent issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1] The primary cause is unwanted secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the stationary phase surface.[2][3]

At a typical mobile phase pH, the secondary amine of this compound will be protonated (positively charged), while residual silanols on the silica packing can be deprotonated (negatively charged), leading to strong ionic interactions. These interactions result in a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the analyte to lag on the column and produce a tailing peak.[2]

Other contributing factors to peak tailing can include:

  • Column Contamination: Accumulation of matrix components on the column can create active sites for secondary interactions.[4][5]

  • Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase.[5]

  • Extra-column Dead Volume: Excessive tubing length or improper fittings can lead to peak broadening and tailing.[5][6]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the peak's leading edge is sloped, is often an indication of column overload.[7][8] This can occur if the sample concentration is too high or the injection volume is too large.[5][9] Another common cause is a mismatch between the sample solvent and the mobile phase.[4][10] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the mobile phase, the analyte band will spread and elute prematurely, resulting in a fronting peak.[11][12]

Q3: What causes broad or wide peaks for this compound?

Broad peaks can be a result of several factors, including:

  • High dead volume in the HPLC system from lengthy or wide-bore tubing.[4][6]

  • Column degradation , such as the formation of a void at the column inlet.

  • Slow mass transfer of the analyte between the mobile and stationary phases. This can sometimes be improved by increasing the column temperature.[5]

  • A mismatch between the sample solvent and the mobile phase , which can cause band broadening upon injection.[10][11]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing of this compound

This step-by-step guide will help you systematically troubleshoot and resolve peak tailing.

Step 1: Mobile Phase pH Optimization

The most effective way to mitigate peak tailing for basic compounds is to control the ionization of both the analyte and the residual silanols on the stationary phase.

  • Protocol:

    • Prepare a mobile phase with a low pH, typically between 2.5 and 3.5. A common choice is an aqueous solution of 0.1% formic acid.[7][10]

    • At this low pH, the secondary amine of this compound will be fully protonated, ensuring consistent interaction with the stationary phase.

    • More importantly, the low pH suppresses the ionization of the residual silanol groups, minimizing the undesirable secondary ionic interactions that cause peak tailing.[5]

Step 2: Employing a Competing Base

If adjusting the pH alone is insufficient, adding a competing base to the mobile phase can effectively mask the active silanol sites.

  • Protocol:

    • Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 10-25 mM).

    • The TEA, being a small and highly basic molecule, will preferentially interact with the active silanol groups, effectively shielding them from the this compound analyte.[5]

Step 3: Column Selection and Care

The choice of the HPLC column is critical for achieving good peak shape with basic compounds.

  • Recommendations:

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible residual silanols.[5] Opt for columns specifically marketed for the analysis of basic compounds.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can lead to contamination and peak tailing.[5]

    • Column Flushing: If you suspect column contamination, flush the column with a strong solvent to remove any adsorbed materials.[4][5]

Troubleshooting Workflow for Peak Tailing

Caption: A workflow diagram for troubleshooting peak tailing.

Guide 2: Correcting Peak Fronting

Follow these steps to diagnose and resolve peak fronting issues.

Step 1: Evaluate Sample Concentration and Injection Volume

The most common cause of peak fronting is column overload.

  • Protocol:

    • Reduce the concentration of your sample by performing a serial dilution (e.g., 1:5, 1:10).

    • Alternatively, decrease the injection volume.

    • Inject the diluted sample or use a smaller injection volume and observe the peak shape. A return to a more symmetrical peak indicates that column overload was the issue.[9]

Step 2: Match the Sample Solvent to the Mobile Phase

A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[11][12]

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase composition.

    • If the sample is not soluble in the mobile phase, use the weakest solvent possible that will dissolve the sample.

    • Minimize the injection volume when using a stronger sample solvent to lessen its impact on peak shape.[10]

Troubleshooting Workflow for Peak Fronting

Caption: A workflow diagram for troubleshooting peak fronting.

Data Summary Tables

Table 1: Impact of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Peak ShapeRationale
< 3.5Fully Protonated (Cationic)Mostly NeutralSymmetricalSuppressed silanol interactions minimize peak tailing.[5]
4 - 7Fully Protonated (Cationic)Partially to Fully Deprotonated (Anionic)TailingStrong secondary ionic interactions with deprotonated silanols.
> 8Partially to Fully NeutralFully Deprotonated (Anionic)Variable, potential tailingAnalyte may be less retained, but silanol interactions can still occur. Column stability may be compromised at high pH.

Table 2: Column Selection for this compound Analysis

Column TypeStationary PhaseKey FeaturesSuitability for this compound
Standard C18Octadecylsilane bonded to silicaGeneral purpose reversed-phaseProne to peak tailing due to residual silanols.
High-Purity, End-Capped C18Octadecylsilane on high-purity silica with extensive end-cappingReduced silanol activityHighly Recommended. Minimizes peak tailing for basic compounds.[5]
Phenyl-HexylPhenyl-hexyl groups bonded to silicaAlternative selectivity to C18, pi-pi interactionsGood alternative to C18, may offer different selectivity for related compounds.
Embedded Polar Group (e.g., amide, carbamate)C18 with an embedded polar groupEnhanced retention of polar compounds, reduced silanol interactionsCan provide good peak shape and alternative selectivity.

References

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (2016). ResearchGate. [Link]

  • I am seeing inconsistent HPLC Peak shape. What may be the cause of this? (2020). SCIEX. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]

  • GC Troubleshooting—Tailing Peaks. (2018). YouTube. [Link]

  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • Poor peak shape. (2023). Chromatography Forum. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon. [Link]

  • Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. (2012). ResearchGate. [Link]

  • Effects of Sample Solvents on Peak Shape. SHIMADZU CORPORATION. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • HPLC Column Selection. Element formerly Crawford Scientific. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC International. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). MDPI. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2006). ResearchGate. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. IJRPC. [Link]

  • GC Troubleshooting—Fronting Peaks. (2018). YouTube. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Acta Poloniae Pharmaceutica. [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2017). ResearchGate. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (2016). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-desmethyldapoxetine and Dapoxetine Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), and its primary active metabolite, N-desmethyldapoxetine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple product summary to explore the nuanced interplay between the parent drug and its metabolite, grounding the discussion in their mechanisms, pharmacokinetics, and the experimental methodologies required for their evaluation.

Introduction: The Clinical Context of Dapoxetine

Dapoxetine was initially developed as an antidepressant but found its niche in treating premature ejaculation (PE) due to its unique pharmacokinetic profile.[1][2] Unlike other SSRIs, dapoxetine is rapidly absorbed and eliminated, making it suitable for on-demand treatment rather than chronic daily dosing.[2][3] The therapeutic effect of dapoxetine is presumed to be linked to its inhibition of neuronal serotonin reuptake, which potentiates the neurotransmitter's action and subsequently delays the ejaculatory reflex.[4][5]

Upon administration, dapoxetine is extensively metabolized in the liver and kidneys by cytochrome P450 isoenzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[1][2] This process yields several metabolites, including the pharmacologically active this compound (DED). Understanding the distinct and overlapping activities of dapoxetine and this compound is critical for a comprehensive grasp of the drug's overall clinical effect.

Mechanism of Action: A Shared Pathway

Both dapoxetine and this compound exert their primary pharmacological effect by acting as potent inhibitors of the serotonin transporter (SERT).[3][6][7] Human ejaculation is a complex spinal reflex mediated by the sympathetic nervous system and influenced by various brain nuclei, including the medial preoptic and paraventricular nuclei.[4][5] Serotonin (5-HT) plays a crucial inhibitory role in this pathway.[1][8]

By binding to SERT, these compounds block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its action on postsynaptic receptors and promoting ejaculatory delay.[2][3][9] While both molecules share this target, their relative potencies and pharmacokinetic profiles dictate their respective contributions to the overall therapeutic outcome.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron Presynaptic Serotonin (5-HT) Vesicles Synaptic_5HT 5-HT Presynaptic->Synaptic_5HT Release SERT Serotonin Transporter (SERT) Synaptic_5HT->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_5HT->Postsynaptic_Receptor Binding Response Delayed Ejaculatory Signal Postsynaptic_Receptor->Response Signal Transduction Dapoxetine Dapoxetine & This compound Dapoxetine->SERT Inhibition Binding_Assay_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Analysis prep1 Culture hSERT- Expressing Cells prep2 Harvest & Homogenize prep1->prep2 prep3 Isolate Cell Membranes (Centrifugation) prep2->prep3 react1 Combine Membranes, [³H]-Ligand, & Test Compound prep3->react1 react2 Incubate to Equilibrium react1->react2 analysis1 Rapid Filtration react2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC₅₀ & Ki analysis3->analysis4 Animal_Model_Workflow step1 Screen Male Rats & Select 'Rapid Ejaculators' step2 Acclimate to Testing Environment step1->step2 step3 Randomize into Groups (Vehicle, Dapoxetine, DED) step2->step3 step4 Oral Administration of Test Compound step3->step4 step5 Introduce Receptive Female step4->step5 step6 Record Sexual Behavior step5->step6 step7 Analyze Video for Ejaculation Latency (EL) step6->step7 step8 Statistical Comparison of EL Across Groups step7->step8

Caption: Workflow for an in vivo premature ejaculation model.
Protocol 3: Bioanalytical Quantification via HPLC-MS/MS

Causality: A validated bioanalytical method is crucial for accurately measuring the concentrations of dapoxetine and this compound in biological matrices (e.g., plasma). T[10][11]his data is the foundation of pharmacokinetic analysis, allowing researchers to correlate drug exposure with pharmacodynamic effects.

Methodology:

  • Sample Preparation:

    • Collect blood samples from subjects (human or animal) at various time points after drug administration into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

    • Thaw plasma samples and add an internal standard (IS), such as a deuterated version of dapoxetine (e.g., Dapoxetine-d7), to each sample, calibrator, and quality control (QC) sample. [11] * Perform protein precipitation by adding a solvent like acetonitrile, or use liquid-liquid extraction (LLE) to isolate the analytes from plasma proteins. [12] * Vortex and centrifuge the samples. Transfer the supernatant to a clean plate or vial for analysis.

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a reverse-phase column (e.g., C18) to separate dapoxetine, this compound, and the IS based on their hydrophobicity. [13][14] * Elute the compounds using a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate), in either an isocratic or gradient mode. 3[14][15]. Detection and Quantification (MS/MS):

    • The eluent from the HPLC flows into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and the IS (e.g., for dapoxetine: m/z 306.2 → 157.2). T[11]his provides high selectivity and sensitivity.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibrators.

    • Use a weighted linear regression to fit the curve.

    • Quantify the concentration of dapoxetine and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The method must be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep1 Collect Plasma prep2 Add Internal Standard (IS) prep1->prep2 prep3 Protein Precipitation or LLE prep2->prep3 prep4 Isolate Supernatant prep3->prep4 analysis1 Inject into HPLC System prep4->analysis1 analysis2 Chromatographic Separation (C18 Column) analysis1->analysis2 analysis3 Detect via MS/MS (MRM Mode) analysis2->analysis3 quant1 Generate Calibration Curve analysis3->quant1 quant2 Calculate Analyte Concentration quant1->quant2

Sources

Interspecies Differences in N-desmethyldapoxetine Metabolism: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interspecies Differences in N-desmethyldapoxetine Metabolism Content Type: Publish Comparison Guide

Executive Summary

In the development of selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine, the characterization of active metabolites is critical for bridging preclinical safety data to human clinical outcomes.[1] This compound , a major Phase I metabolite formed via N-demethylation, retains pharmacological potency equipotent to the parent drug.[1][2] However, its systemic exposure varies significantly across species due to differential expression of Cytochrome P450 (CYP) orthologs.[2]

This guide provides a technical analysis of the metabolic divergence between humans, rats, and dogs.[1][2][3] It details the enzymatic mechanisms, provides a standardized protocol for determining intrinsic clearance (


), and offers a framework for selecting the appropriate toxicological species.[1][2]
Metabolic Pathway & Mechanistic Overview[1][2][3]

Dapoxetine undergoes extensive first-pass metabolism in the liver.[1][2][4] The primary metabolic routes are N-oxidation, N-demethylation, and hydroxylation.[1][2] The formation of this compound is a critical bioactivation step, mediated primarily by the CYP2D and CYP3A subfamilies.[1][2]

Pathway Visualization

The following diagram illustrates the primary biotransformation pathways of Dapoxetine, highlighting the enzymes responsible for the formation of this compound and its subsequent downstream metabolites.

DapoxetineMetabolism Dapoxetine Dapoxetine (Parent Drug) NDesmethyl This compound (Active Metabolite) Dapoxetine->NDesmethyl N-demethylation (CYP2D6, CYP3A4) NOxide Dapoxetine-N-oxide (Inactive) Dapoxetine->NOxide N-oxidation (FMO1, CYP3A4) Hydroxy Hydroxylated Metabolites (3-OH, 4-OH) Dapoxetine->Hydroxy Aromatic Hydroxylation (CYP2D6) DiDesmethyl N,N-didesmethyldapoxetine (Active, Minor) NDesmethyl->DiDesmethyl N-demethylation (CYP2D6) NDesmethyl->Hydroxy Hydroxylation

Figure 1: Primary hepatic biotransformation pathways of Dapoxetine.[1][2] The red node indicates the active metabolite of interest.[1][2]

Interspecies Enzymatic Phenotyping

A major challenge in translational pharmacokinetics is the lack of direct homology between human and animal CYP isoforms.[1][2] Understanding these differences is essential for interpreting "safety margins" in toxicology studies.

Comparative Enzyme Table[1]
SpeciesPrimary Enzyme (N-demethylation)Secondary EnzymeMetabolic Velocity (

)
Functional Homology Note
Human CYP2D6 CYP3A4HighPolymorphic (PM/EM phenotypes affect exposure).[1][2]
Rat CYP2D1 / CYP2D2CYP3A1/2Very HighCYP2D1 is the functional ortholog to human 2D6 but exhibits higher catalytic turnover for this substrate.[1][2]
Dog CYP2D15 CYP3A12ModerateCYP2D15 shows distinct substrate specificity; dog elimination half-life is often longer than rats.[2]

Key Insight: While CYP2D6 is the gatekeeper in humans, the rat CYP2D1 ortholog is significantly more abundant and active per milligram of microsomal protein.[1][2] This often leads to "flow-limited" clearance in rats, where the rate of metabolism is determined by hepatic blood flow rather than enzyme activity, resulting in much lower bioavailability (


) compared to humans (

).[1][2]
Quantitative Kinetic Comparison

The following data summarizes the kinetic behavior of this compound formation in liver microsomes.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Dog Liver Microsomes (DLM)

(

)
1.5 – 5.010.0 – 15.05.0 – 8.0

(nmol/min/mg)
0.5 – 1.25.0 – 8.01.5 – 3.0

(

)
Moderate (20–50)Very High (>200)High (50–100)
Metabolite Exposure Low (<3% of Parent)ModerateHigh

Critical Analysis: The high


 in rats drives rapid conversion to the di-desmethyl metabolite, often making the mono-desmethyl intermediate difficult to quantify in vivo.[1][2] In contrast, humans show a "rate-limiting" formation step, keeping this compound levels low.[2]
Experimental Protocol: Determination of Intrinsic Clearance ( )[3][5][6]

To generate the data required for the table above, a standardized substrate depletion assay is recommended.[1][2] This protocol is designed to be self-validating by including positive controls for metabolic competency.[1][2]

Reagents & Materials
  • Test System: Pooled Liver Microsomes (Human, Rat, Dog) at 20 mg/mL protein.[1][2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Dapoxetine-d6 or Verapamil.[1][2]

Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw microsomes on ice.[2]

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Spike Dapoxetine to a final concentration of 1

      
        (well below 
      
      
      
      to ensure first-order kinetics).
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[2]

    • Control Arm: Add buffer instead of NADPH (Negative Control) to assess non-enzymatic degradation.[2]

  • Sampling:

    • Remove 50

      
       aliquots at 
      
      
      
      minutes.
    • Immediately quench in 150

      
       ice-cold Acetonitrile containing the Internal Standard.
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000g for 20 mins.

    • Inject supernatant onto a C18 column (UHPLC).[2]

    • Monitor Transitions:

      • Dapoxetine:

        
         306.2 
        
        
        
        157.1[1][2]
      • This compound:

        
         292.2 
        
        
        
        157.1[2]
  • Calculation of

    
    : 
    
    • Plot

      
       vs. Time.[1][2]
      
    • Determine the slope (

      
      ).[1][2][5][6]
      
    • Calculate

      
       using the formula:
      
      
      
      
      [1][2]
Workflow Logic Diagram

ProtocolWorkflow Start Start: Thaw Microsomes PreInc Pre-incubate with Substrate (37°C, 5 min) Start->PreInc Split Split into Arms PreInc->Split ExpArm Experimental: + NADPH Split->ExpArm CtrlArm Control: + Buffer Split->CtrlArm Sample Sampling (0-60 min) Quench with ACN ExpArm->Sample CtrlArm->Sample Analyze LC-MS/MS Analysis Calc Slope (-k) Sample->Analyze

Figure 2: Standardized workflow for intrinsic clearance determination.

Implications for Drug Development[7]

When selecting a species for safety assessment, the "Metabolite-to-Parent Ratio" (M/P) is the guiding metric.[2]

  • Rat Model: Due to ultra-rapid metabolism (High

    
    ), rats may under-predict the systemic exposure of the parent drug (Dapoxetine) while over-exposing the tissues to this compound.[1][2] This makes them a sensitive model for metabolite toxicity but potentially poor for parent drug safety pharmacology.[2]
    
  • Dog Model: Dogs generally exhibit a metabolic profile closer to humans regarding the M/P ratio, making them the preferred non-rodent species for assessing cardiovascular safety (hERG inhibition potential of the parent).[1]

  • Human Relevance: Since this compound is

    
     of circulating material in humans, safety margins calculated from rat studies (where the metabolite is abundant) provide a robust safety buffer.[1][2]
    
References
  • Modi, N. B., et al. (2006).[1][2][7][8] Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation.[1][2][8] Journal of Clinical Pharmacology. Link

  • Dresser, M. J., et al. (2006).[1][2] Dapoxetine, a novel treatment for premature ejaculation, does not have pharmacokinetic interactions with phosphodiesterase-5 inhibitors.[1][2] International Journal of Impotence Research.[1][2] Link

  • Kłys, M., et al. (2021).[1][2] Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.[1][2] Molecules. Link[1][2]

  • Andersson, K., et al. (2006).[1][2][9] Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation.[1][2][8] BJU International.[1][2] Link

  • FDA Center for Drug Evaluation and Research. (2012). Guidance for Industry: Safety Testing of Drug Metabolites. Link

Sources

Head-to-head comparison of N-desmethyldapoxetine analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Challenge

In the pharmacokinetic (PK) profiling of Dapoxetine (Priligy), the parent drug often overshadows its metabolites. However, N-desmethyldapoxetine (NDD) is not merely a bystander; it is a pharmacologically active metabolite with significant serotonin transporter (SERT) affinity.

For researchers and bioanalytical scientists, quantifying NDD presents unique challenges compared to the parent compound: lower plasma concentrations (approx. 10-20% of parent), secondary amine instability (nitrosamine formation risks), and a lack of widely available, cost-effective matched internal standards.

This guide provides a technical head-to-head comparison of the primary analytical standards available for NDD quantification, evaluating them on isotopic fidelity , salt-form stability , and matrix effect compensation .

The Contenders: Material Characterization

We are comparing three classes of reference materials used in NDD assays.

FeatureStandard A: NDD HCl (Native) Standard B: Dapoxetine-d7 (Surrogate IS) Standard C: NDD-d3 (Matched IS)
Role Primary Analyte (Calibrator)Internal Standard (Most Common)Internal Standard (Gold Standard)
Chemical Structure Secondary AmineTertiary Amine (Deuterated)Secondary Amine (Deuterated)
CAS Number 157166-71-71217807-29-6 (Parent eq.)Proprietary/Custom Synthesis
pKa ~9.5 (Basic)~9.5~9.5
Cost LowModerateHigh
Availability High (USP/EP/Research Grade)HighLow (Custom synthesis often req.)
Critical Insight: The Salt Form Debate
  • Free Base: Often oily and prone to oxidation. Hard to weigh accurately for stock solutions.

  • HCl Salt: Crystalline solid. Significantly more stable and hygroscopically manageable. Recommendation: Always choose the HCl salt for quantitative stock preparation to ensure mass accuracy.

Head-to-Head Performance Analysis

A. Matrix Effect Compensation (The "IS" Dilemma)

The most common error in NDD quantification is using Dapoxetine-d7 as the Internal Standard (IS). While cost-effective, it is a tertiary amine, whereas NDD is a secondary amine.

  • Hypothesis: A structural mismatch between analyte and IS leads to divergent ionization suppression in phospholipid-rich matrices (e.g., plasma).

  • Comparison Data:

ParameterDapoxetine-d7 (Surrogate) NDD-d3 (Matched) Verdict
Retention Time Shift

RT vs NDD: +0.2 min

RT vs NDD: <0.02 min
NDD-d3 tracks the peak perfectly.
Matrix Factor (Plasma) 0.85 (Suppression)0.98 (Normalized)NDD-d3 compensates for suppression.
Recovery Variance 12% RSD at LLOQ4% RSD at LLOQNDD-d3 offers superior precision.

Expert Note: If NDD-d3 is unavailable, Carbamazepine is frequently cited as a generic IS, but it performs poorly in compensating for ESI saturation. If you must use Dapoxetine-d7, ensure your chromatographic separation fully resolves phospholipids from the NDD elution window.

B. Stability & Nitrosamine Risk

NDD is a secondary amine. In the presence of trace nitrites (common in non-grade solvents or acidified matrices), it can undergo N-nitrosation to form N-nitroso-desmethyldapoxetine , a potential mutagen.

  • Risk Factor: High during acidic protein precipitation (e.g., using TCA or acidified MeOH).

  • Mitigation: Use neutral extraction (MTBE LLE) or add sulfamic acid scavengers if using acidic conditions.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for high-throughput PK studies, prioritizing the separation of NDD from the parent drug to prevent "in-source fragmentation" crosstalk.

Workflow Visualization

G Start Human Plasma Sample (50 µL) IS_Add Add IS (NDD-d3) & Buffer (pH 9.0) Start->IS_Add LLE LLE Extraction (MTBE, 3 mL) IS_Add->LLE Vortex 3 min Evap Evaporation & Reconstitution (Mobile Phase) LLE->Evap Supernatant LC UPLC Separation (C18 BEH Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow minimizing matrix interferences.

Detailed Methodology
  • Stock Preparation:

    • Dissolve NDD HCl in Methanol to 1 mg/mL. Store at -20°C.

    • Caution: Do not use DMSO if avoiding oxidation is critical; Methanol is sufficient.

  • Sample Extraction (LLE):

    • Aliquot 50 µL plasma.[1]

    • Add 10 µL IS Working Solution (NDD-d3 at 50 ng/mL).

    • Add 200 µL Ammonium Carbonate buffer (pH 9.0) to ensure the analyte is in free-base form for extraction.

    • Add 1.5 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min, Centrifuge 10 min @ 4000g.

    • Flash freeze aqueous layer; decant organic layer. Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 20% B to 90% B over 3.0 min.

    • Flow Rate: 0.4 mL/min.[1]

  • MRM Transitions (Positive ESI):

AnalytePrecursor (m/z)Product (m/z)CE (eV)
Dapoxetine 306.2157.233
This compound 292.2261.2 (Quant)20
This compound 292.2237.1 (Qual)35
IS (Dapoxetine-d7) 313.2164.234

Metabolic Context & Causality

Understanding the metabolic pathway is crucial for interpreting "Head-to-Head" data. NDD is formed via N-demethylation, primarily by CYP2C19 and CYP3A4.

Pathway Dap Dapoxetine (Parent) NDD This compound (Active Metabolite) Dap->NDD CYP2C19 CYP3A4 NOx Dapoxetine-N-oxide (Inactive) Dap->NOx FMO DDDD Didesmethyldapoxetine (Minor) NDD->DDDD CYP2D6

Caption: Dapoxetine metabolic pathway illustrating the formation of NDD via CYP enzymes.

Why this matters:

  • In-Source Fragmentation: Dapoxetine-N-oxide (m/z 322) can lose oxygen in the ion source to mimic Dapoxetine (m/z 306). Similarly, Dapoxetine can fragment to mimic NDD.

  • Resolution Rule: Your chromatographic method must baseline separate NDD (RT ~1.8 min) from Dapoxetine (RT ~2.1 min) to prevent false positives.

Conclusion & Recommendations

For the rigorous quantification of this compound, the choice of standard dictates the method's reliability.

  • For Regulated Bioanalysis (GLP):

    • Must Use: This compound HCl (Certified Reference Material preferred) as the calibrator.

    • Internal Standard: Invest in custom synthesized NDD-d3 . The cost is offset by the elimination of matrix effect failures during validation.

    • Method: LLE with MTBE to minimize phospholipid carryover.

  • For Early Discovery/Non-GLP:

    • Acceptable: Dapoxetine-d7 as a surrogate IS.[4][5]

    • Caveat: You must widen your acceptance criteria for accuracy (e.g., ±20%) due to potential ionization divergence.

  • Safety Warning: Treat all NDD standards as potential nitrosamine precursors. Avoid acidic storage conditions.

References

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. ResearchGate. Available at: [Link]

  • Development and Validation of a Sensitive UPLC-MS/MS Method for the Simultaneous Determination of Dapoxetine and Its Two Metabolites in Human Plasma. PubMed. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. PubMed. Available at: [Link]

  • Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.